4,4,4-Trifluoro-1-phenylbutan-1-ol
Overview
Description
4,4,4-Trifluoro-1-phenylbutan-1-ol is an organic compound with the molecular formula C10H11F3O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of trifluoromethyl and phenyl groups in its structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-phenylbutan-1-ol typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of ethyl trifluoroacetate and Grignard reagents is common due to their availability and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various esters and ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,4-Trifluoro-1-phenylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of drugs with enhanced biological activity and selectivity due to the presence of the trifluoromethyl group.
Industry: It is used in the production of liquid crystal materials and organic conductors
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-phenylbutan-1-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds, leading to more stable interactions with biological molecules. This property is particularly useful in drug design, where the compound can improve the efficacy and selectivity of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-butanol: Similar in structure but lacks the phenyl group.
4,4,4-Trifluoro-3-phenylbutan-1-ol: Another trifluoromethylated alcohol with a different substitution pattern.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: A diketone with similar trifluoromethyl and phenyl groups.
Uniqueness
4,4,4-Trifluoro-1-phenylbutan-1-ol is unique due to the combination of trifluoromethyl and phenyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4,4,4-trifluoro-1-phenylbutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYFFRDJKKVCBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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